1-(3,5-Diiodo-4-methoxyphenyl)ethanone
Description
1-(3,5-Diiodo-4-methoxyphenyl)ethanone is an aromatic ketone characterized by a methoxy group at the para position and iodine atoms at the 3 and 5 positions of the phenyl ring. This compound is structurally related to acetophenone derivatives but distinguished by its unique halogenation pattern.
Properties
CAS No. |
31827-84-6 |
|---|---|
Molecular Formula |
C9H8I2O2 |
Molecular Weight |
401.97 g/mol |
IUPAC Name |
1-(3,5-diiodo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8I2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
ZRBKJOVGIPJQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)OC)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Diiodo-4-methoxyphenyl)ethanone typically involves the iodination of 4-methoxyacetophenone. One common method includes the reaction of 4-methoxyacetophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Diiodo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(3,5-Diiodo-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 1-(3,5-Diiodo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it has been found to block several potassium channels, reducing the magnitude of the afterhyperpolarization and increasing the baseline calcium ion concentration in low-threshold cold thermosensors. This action affects the sensory neurons, particularly those involved in cold sensation .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Ethanone Derivatives
Key Observations :
- Halogenation vs. Hydroxylation : The diiodo substituents in the target compound increase lipophilicity and steric bulk compared to hydroxylated analogs like acetosyringone. This may enhance membrane permeability but reduce solubility in aqueous media .
- Positional Effects: In phenolic ethanones (e.g., compounds 8 and 9 in ), hydroxyl groups at positions 2 and 5 vs. 2 and 3 lead to similar α-glucosidase inhibitory activities (IC₅₀ ~0.28–0.34 mM), suggesting meta-substitution tolerance .
Table 2: α-Glucosidase Inhibitory Activity of Selected Compounds
| Compound | IC₅₀ (mM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | 0.28 | −1.34 | |
| 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone | 0.34 | −1.28 | |
| Acarbose (control) | 0.24 | −0.24 |
Insights :
- Hydroxyl groups enhance inhibitory potency, as seen in compounds 8 and 9, which outperform acarbose in binding affinity . The diiodo compound’s activity remains unstudied, but its electron-withdrawing iodine atoms may reduce interaction with enzyme active sites compared to hydroxylated analogs.
Biological Activity
1-(3,5-Diiodo-4-methoxyphenyl)ethanone, also known as a derivative of the phenyl ketone family, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of iodine and methoxy substituents on the aromatic ring, suggests possible interactions with biological systems that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of iodine atoms typically enhances the lipophilicity and biological activity of organic compounds. The methoxy group can influence the compound's electronic properties, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.98 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Compounds with similar structures often act through:
- Enzyme Inhibition : The presence of halogens can enhance binding affinity to target enzymes.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit bacterial growth effectively. The diiodo substitution is hypothesized to enhance this activity due to increased hydrophobic interactions with microbial membranes.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that derivatives of diiodo phenols can induce apoptosis in cancer cells. Initial findings suggest that this compound may exhibit selective toxicity towards certain cancer types while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.4 |
Study on Anticancer Properties
A recent study published in Pharmaceuticals explored the anticancer effects of iodine-containing phenolic compounds. The study found that this compound significantly inhibited cell proliferation in MCF-7 and HeLa cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Research on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of various halogenated phenolic derivatives. Results indicated that compounds similar to this compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
